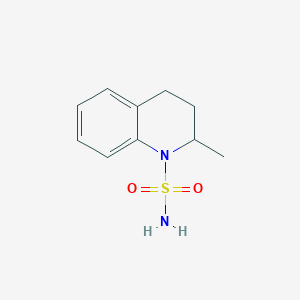

2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Description

Properties

IUPAC Name |

2-methyl-3,4-dihydro-2H-quinoline-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-8-6-7-9-4-2-3-5-10(9)12(8)15(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPNKFLRJQHYNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=CC=CC=C2N1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide, a molecule of interest in medicinal chemistry due to the prevalence of the tetrahydroquinoline scaffold in various biologically active compounds.[1] The introduction of a sulfonamide group at the 1-position can significantly alter the molecule's physicochemical properties, potentially leading to novel therapeutic agents.[2] This document outlines a robust synthetic protocol, detailed characterization methodologies, and the scientific rationale behind the experimental choices.

Synthesis of this compound

The synthesis of the target compound is a two-step process, beginning with the preparation of the 2-Methyl-1,2,3,4-tetrahydroquinoline precursor, followed by its sulfonylation.

Step 1: Synthesis of the Precursor, 2-Methyl-1,2,3,4-tetrahydroquinoline

The precursor can be synthesized via the reduction of 2-methylquinoline. A common and effective method involves the use of sodium in ethanol, which provides a good yield of the desired product.[3]

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 10 g (0.070 mol) of 2-methylquinoline in 250 ml of ethanol.

-

Heat the mixture to reflux.

-

Cautiously add 22.9 g (1.0 mol) of sodium metal in small portions over a period of 1 hour.

-

Continue refluxing the reaction mixture for an additional 3.5 hours.

-

After cooling to room temperature, pour the mixture into 500 ml of water.

-

Extract the aqueous layer with toluene (3 x 500 ml).

-

Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), and filter.

-

Remove the solvent under reduced pressure to yield 2-Methyl-1,2,3,4-tetrahydroquinoline as an oil.

Causality of Experimental Choices:

-

Sodium in Ethanol: This combination acts as a powerful reducing agent capable of reducing the heterocyclic aromatic ring of quinoline. The reaction proceeds via a dissolving metal reduction mechanism.

-

Reflux: The elevated temperature is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

-

Cautious Addition of Sodium: The reaction of sodium with ethanol is highly exothermic and produces flammable hydrogen gas. Slow and careful addition is a critical safety measure.

-

Aqueous Workup and Extraction: This standard procedure is used to quench the reaction, remove any unreacted sodium and sodium ethoxide, and isolate the organic product from the aqueous phase.

-

Drying Agent: Anhydrous K₂CO₃ is used to remove residual water from the organic phase before solvent evaporation to obtain the pure product.

Step 2: Sulfonylation of 2-Methyl-1,2,3,4-tetrahydroquinoline

The final step involves the reaction of the synthesized precursor with a sulfonyl chloride in the presence of a base. For the purpose of this guide, we will use methanesulfonyl chloride as the sulfonating agent. The general principle can be applied to other sulfonyl chlorides to generate a variety of N-sulfonated derivatives.

Experimental Protocol:

-

Dissolve the synthesized 2-Methyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.2 equivalents), to the solution.

-

Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Causality of Experimental Choices:

-

Aprotic Solvent: DCM or THF are chosen as they are inert under the reaction conditions and effectively dissolve the reactants.

-

Cooling to 0 °C: The reaction is exothermic, and initial cooling helps to control the reaction rate and prevent potential side reactions.

-

Base (TEA or Pyridine): The base is essential to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction, driving the reaction to completion. A non-nucleophilic base is used to avoid its reaction with the sulfonyl chloride.

-

Slow Addition of Sulfonyl Chloride: This helps to maintain control over the reaction temperature and prevents the formation of unwanted byproducts.

-

Aqueous Workup and Purification: These steps are crucial for removing salts and other impurities, leading to the isolation of the pure final product.

Synthetic Workflow Diagram:

Caption: Synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is imperative to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy:

-

Identifies the functional groups present in the molecule based on their characteristic absorption frequencies. For the target compound, the S=O stretches of the sulfonamide group are of particular interest.

Chromatography:

-

Thin-Layer Chromatography (TLC): Used for monitoring the progress of the reaction and for preliminary purity assessment.

-

Column Chromatography: Employed for the purification of the final compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used for final purity analysis.

Expected Characterization Data

The following table summarizes the expected characterization data for this compound (with a methylsulfonyl group).

| Technique | Expected Data | Interpretation |

| ¹H NMR | Aromatic protons (multiplets), CH proton adjacent to N and methyl (multiplet), CH₂ protons (multiplets), methyl protons on the ring (doublet), methyl protons on the sulfonyl group (singlet). | Confirms the presence of the tetrahydroquinoline ring system, the methyl substituent, and the methylsulfonyl group, and provides information on their relative positions. |

| ¹³C NMR | Aromatic carbons, aliphatic carbons of the tetrahydroquinoline ring, methyl carbon on the ring, methyl carbon of the sulfonyl group. | Confirms the carbon skeleton of the molecule. |

| Mass Spec (HRMS) | Calculated m/z for C₁₁H₁₆N₂O₂S. | Confirms the molecular formula of the synthesized compound. |

| IR Spectroscopy | Characteristic S=O stretching frequencies around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹. | Confirms the presence of the sulfonamide functional group. |

Characterization Workflow Diagram:

Caption: Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide has detailed a reliable synthetic route and a comprehensive characterization strategy for this compound. The provided protocols are based on established chemical principles and analogous transformations found in the literature. By following these methodologies, researchers can successfully synthesize and unequivocally characterize this target molecule, paving the way for further investigation into its potential biological activities and applications in drug discovery.

References

-

Rinaldi Tosi, M., Palermo, V., & Giannini, F. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity. Available at: [Link][4][5][6]

-

Zhang, Y., et al. (2020). Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry, 187, 111984. Available at: [Link][2]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link][7]

-

PrepChem. (n.d.). Synthesis of 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][3]

-

University of Delaware. (n.d.). Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds. UDSpace. Retrieved from [Link][1]

-

PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link][8]

-

Wikipedia. (n.d.). 2-Methyltetrahydroquinoline. Retrieved from [Link][9]

-

Bunce, R. A., et al. (2023). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 28(8), 3358. Available at: [Link][10][11]

-

Bunce, R. A., & Nammalwar, B. (2010). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 15(9), 6136–6176. Available at: [Link][12]

Sources

- 1. Cyclizations of aniline N-oxides to give tetrahydroquinoline and related polycyclic scaffolds [udspace.udel.edu]

- 2. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methyltetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

Introduction

The this compound scaffold represents a confluence of two moieties of significant interest in medicinal chemistry: the tetrahydroquinoline core and the sulfonamide group. Tetrahydroquinolines are privileged structures found in numerous biologically active compounds, while the sulfonamide group is a cornerstone pharmacophore present in a wide array of therapeutics, including antibiotics and diuretics[1][2]. Understanding the fundamental physicochemical properties of novel derivatives like this compound is a critical prerequisite for any drug discovery or development program. These properties—lipophilicity, ionization, and solubility—govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential[3].

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for this specific molecule is not widely published, we present a framework grounded in the known properties of its constituent parts and analogous structures. Crucially, this document details authoritative, step-by-step protocols for the experimental determination of these properties, empowering researchers to generate robust and reliable data.

Molecular Identity and Structural Attributes

The structure combines a chiral 2-methyl-substituted tetrahydroquinoline ring system with a sulfonamide group attached to the nitrogen at position 1. This arrangement imparts distinct chemical characteristics, including both a basic nitrogen within the heterocyclic ring and an acidic proton on the sulfonamide nitrogen.

| Identifier | Value |

| IUPAC Name | 2-Methyl-3,4-dihydroquinoline-1(2H)-sulfonamide |

| Molecular Formula | C₁₀H₁₄N₂O₂S |

| Molecular Weight | 226.30 g/mol |

Core Physicochemical Properties and Their Significance

The interplay between the lipophilic tetrahydroquinoline core and the polar, ionizable sulfonamide group defines the compound's behavior in biological systems. The following table outlines the anticipated properties and their relevance.

| Property | Predicted Value / Range | Significance in Drug Development |

| Lipophilicity (logP) | 1.5 - 2.5 | Lipophilicity is a primary determinant of a drug's ability to cross biological membranes, influencing absorption and distribution[4]. The predicted value suggests moderate lipophilicity, balancing membrane permeability with sufficient aqueous solubility. The parent amine, 2-methyl-1,2,3,4-tetrahydroquinoline, has a computed XLogP3 of 2.7, and the addition of the polar sulfonamide group is expected to decrease this value[5][6]. |

| Acidity Constant (pKa₁) | 9.0 - 10.5 (Acidic) | The sulfonamide proton is weakly acidic. Its pKa dictates the extent of negative charge at physiological pH (7.4), which significantly impacts solubility, receptor binding, and interactions with metabolic enzymes[7]. |

| Basicity Constant (pKa₂) | 3.5 - 4.5 (Basic) | The tetrahydroquinoline ring nitrogen is basic. Its pKa determines the degree of protonation (positive charge) in acidic environments like the stomach, affecting solubility and the potential for formulation as a salt[3][8]. |

| Aqueous Solubility | pH-Dependent | Solubility is essential for drug absorption and formulation[9]. Due to its amphoteric nature (containing both acidic and basic centers), this compound's solubility is expected to be lowest near its isoelectric point and increase significantly at pH values below pKa₂ (forming a soluble cation) and above pKa₁ (forming a soluble anion). |

Experimental Determination Protocols

The following sections provide validated, step-by-step protocols for the precise experimental determination of the key physicochemical properties.

Lipophilicity: Octanol-Water Partition Coefficient (logP)

The partition coefficient (logP) is the ratio of the concentration of a compound in a mixture of two immiscible phases (n-octanol and water) at equilibrium. It is a direct measure of lipophilicity. The isothermal saturation or "shake-flask" method is a gold-standard technique[10][11].

The choice of n-octanol and water is a well-established model for mimicking the partitioning of a drug between a biological lipid membrane and the aqueous cytosol. Ensuring mutual saturation of the solvents before the experiment is critical to prevent volume changes that would alter the final concentration measurements. Analysis by a high-performance liquid chromatography (HPLC) system with a high dynamic range detector is preferred as it can accurately quantify vastly different concentrations in the two phases without requiring sample dilution, which can introduce errors[12].

-

System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4, 7, and 10.[13]

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in a medium with constant ionic strength (e.g., 0.15 M KCl).[14] Co-solvents like methanol or acetonitrile may be required if aqueous solubility is low, but results must be extrapolated back to 0% co-solvent.[8]

-

Initial Acidification: Purge the solution with nitrogen to remove dissolved CO₂. Using a calibrated burette, add 0.1 M HCl to adjust the solution pH to ~2.0, ensuring all basic sites are protonated.

-

Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until the pH reaches ~12.0 to ensure deprotonation of the weakly acidic sulfonamide group.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the flat buffer regions of the curve or by calculating the first and second derivatives of the titration curve to find the equivalence points more accurately.[14]

Thermodynamic Aqueous Solubility

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is the definitive approach for this measurement, providing crucial information for formulation and bioavailability assessment.[9][15]

This method ensures that the dissolved compound is in true equilibrium with its solid phase, which is critical for understanding its behavior in vivo. Using an excess of solid material guarantees that saturation is achieved. Incubation for at least 24 hours is necessary to allow slow-dissolving or crystal-form-changing compounds to reach a stable equilibrium.[15] Determining solubility at different pH values (e.g., acidic, neutral, and basic) is essential for an ionizable compound, as it reveals the solubility of the cationic, neutral, and anionic species, which is highly relevant to its absorption in different parts of the gastrointestinal tract.[9][16]

-

Buffer Preparation: Prepare a series of aqueous buffers, for example, 0.1 M HCl/KCl buffer (pH 2.0), 0.1 M phosphate buffer (pH 7.4), and 0.1 M borate buffer (pH 9.0).

-

Sample Incubation: Add an excess amount of the solid compound (e.g., 1-2 mg) to 1 mL of each buffer in separate glass vials. The presence of undissolved solid at the end of the experiment must be visually confirmed.[15]

-

Equilibration: Seal the vials and place them in a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for at least 24 hours.[15]

-

Sample Clarification: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtering the suspension through a low-binding filter plate (e.g., 0.45 µm PVDF).[16][17]

-

Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO or acetonitrile). Dilute the saturated supernatant and analyze its concentration using a validated HPLC-UV or LC-MS method.[17]

-

Reporting: Report the solubility in µg/mL or µM for each pH condition tested.

Conclusion

The physicochemical profile of this compound is defined by its moderate lipophilicity and pH-dependent solubility, characteristics stemming from its amphoteric nature. While predictive methods provide a valuable starting point, the rigorous experimental determination of logP, pKa, and thermodynamic solubility is indispensable for advancing any research program. The protocols detailed in this guide provide a robust framework for obtaining the high-quality, reproducible data necessary to make informed decisions in drug design, lead optimization, and formulation development.

References

- Raevsky, O. A., Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Schaper, K. J. (n.d.). Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.

- (2025). In-vitro Thermodynamic Solubility. protocols.io.

- (n.d.). Thermodynamic Solubility Assay. Domainex.

- (n.d.). Structures and experimental log PN of 5 biologically active sulfonamide-bearing drugs chosen as prediction set.

- (2025). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures.

- (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- (n.d.). ADME Solubility Assay. BioDuro.

- (n.d.). Thermodynamic Solubility Assay. Evotec.

- (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. Benchchem.

- (2025). (PDF) Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors.

- (n.d.).

- (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

- (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.

- (n.d.). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed.

- (n.d.). 2-Methyl-1,2,3,4-tetrahydroquinoline. PubChem.

- (n.d.). 2-Methyltetrahydroquinoline. Wikipedia.

- (n.d.). (2S)-2-methyl-1,2,3,4-tetrahydroquinoline. PubChem.

- (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.

- (n.d.). 1,2,3,4-Tetrahydroquinoline-5-sulfonamide. ChemScene.

- (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinoline. PubChem.

- (n.d.).

- (n.d.). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed.

- (n.d.).

- (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH.

- (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. MDPI.

- (2025). (PDF) Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation.

- (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.

- (n.d.). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. CONICET.

Sources

- 1. Synthesis of Sulfonamide Derived from New Tetrahydroquinazoline Derivatives via Intramolecular cyclization [ibimapublishing.com]

- 2. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 96289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2S)-2-methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 1376639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. evotec.com [evotec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Rising Therapeutic Potential of Tetrahydroquinoline Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The convergence of the tetrahydroquinoline scaffold and the sulfonamide functional group has given rise to a novel class of molecules with significant and diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of these promising derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current literature to offer a comprehensive resource on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols, structure-activity relationship insights, and visual representations of key pathways are provided to empower the design and execution of future research in this burgeoning field.

Introduction: A Synergistic Union of Privileged Scaffolds

The tetrahydroquinoline (THQ) core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological functions.[1] Its conformational flexibility and three-dimensional structure allow for precise interactions with various biological targets. Similarly, the sulfonamide moiety is a cornerstone of medicinal chemistry, renowned for its role in the development of antibacterial sulfa drugs and a diverse range of other therapeutic agents, including diuretics and anticancer drugs.[1][2]

The strategic combination of these two pharmacophores into a single molecular entity has unlocked synergistic effects, leading to the discovery of novel tetrahydroquinoline sulfonamide derivatives with potent and selective biological activities. This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

Tetrahydroquinoline sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting activity against various cancer cell lines through diverse mechanisms of action.[3]

Mechanism of Action: Carbonic Anhydrase Inhibition and Beyond

A prominent mechanism of anticancer activity for sulfonamides is the inhibition of carbonic anhydrase (CA) isozymes.[1][2] CAs, particularly the tumor-associated isoforms CA IX and CA XII, play a crucial role in regulating tumor pH, promoting cancer cell survival, proliferation, and metastasis. The sulfonamide group can effectively bind to the zinc ion in the active site of these enzymes, leading to their inhibition.

Beyond CA inhibition, certain tetrahydroquinoline sulfonamide derivatives have been shown to target microtubule dynamics.[4][5] By binding to the colchicine binding site on tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Other reported anticancer mechanisms for this class of compounds include the induction of apoptosis through the modulation of Bcl-2 family proteins and the activation of p53 and p21.[6]

Experimental Workflow: In Vitro Anticancer Evaluation

A robust and standardized workflow is essential for the initial screening and characterization of the anticancer potential of novel tetrahydroquinoline sulfonamide derivatives.

Caption: A typical workflow for the in vitro evaluation of anticancer activity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline sulfonamide derivatives (typically ranging from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 (half-maximal inhibitory concentration) value.

Key Findings and Structure-Activity Relationships (SAR)

The anticancer activity of tetrahydroquinoline sulfonamide derivatives is significantly influenced by the nature and position of substituents on both the tetrahydroquinoline ring and the sulfonamide moiety.

| Compound Class | Key Structural Features | Observed Anticancer Activity | Reference(s) |

| Pyrimido[4,5-b]quinoline sulfonamides | Unsubstituted or substituted sulfonamide moiety | Interesting cytotoxic activities against MCF-7 breast cancer cell line. | [2] |

| 4-(2-amino-3-cyano-4-aryl-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamides | Specific aryl substitutions | Several compounds showed higher potency than Doxorubicin against Ehrlich Ascites Carcinoma cells. | [7] |

| Tetrahydroquinoxaline sulfonamides | Varied substituents on the phenyl group | Some derivatives exhibited moderate to strong inhibitory activities against the HT-29 cell line. | [4][5] |

| 8-Hydroxyquinoline-5-sulfonamides | Unsubstituted phenolic group at position 8 | Crucial for anticancer and antibacterial activity. | [6][8] |

Antimicrobial Activity: A Renewed Approach to Combatting Infections

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tetrahydroquinoline sulfonamide derivatives have demonstrated promising activity against a range of bacteria and fungi.[9]

Mechanism of Action: Targeting Essential Bacterial Pathways

The antibacterial action of sulfonamides traditionally involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. While this remains a potential mechanism, the quinoline component can introduce additional modes of action, such as DNA gyrase inhibition or disruption of the bacterial cell membrane.[9]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: A systematic approach for assessing antimicrobial properties.

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Key Findings in Antimicrobial Research

Several studies have highlighted the potential of these derivatives against clinically relevant pathogens.

| Compound Series | Target Organisms | Key Findings | Reference(s) |

| 7-Methoxyquinoline sulfonamides | E. coli, C. albicans, P. aeruginosa, S. aureus | Compound 3l showed the highest effect against E. coli and C. albicans and exhibited significant antibiofilm activity. | [9] |

| 8-Hydroxyquinoline-5-sulfonamides | MRSA, Vancomycin-resistant E. faecalis | An unsubstituted phenolic group at position 8 was found to be essential for activity. | [6][8] |

| N-Sulfonyl-1,2,3,4-tetrahydroisoquinolines | Aspergillus spp., Penicillium spp. | Two derivatives demonstrated significant antifungal properties. | [10] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Tetrahydroquinoline sulfonamide derivatives have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of inflammatory disorders.[11][12]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of these compounds can be attributed to the inhibition of key enzymes and signaling pathways involved in the inflammatory response. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[13]

Another important target is the Toll-like receptor 4 (TLR4)/MD-2 complex, which plays a critical role in the innate immune response to bacterial lipopolysaccharide (LPS).[14] Inhibition of this complex can block downstream signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[14]

Experimental Workflow: Evaluation of Anti-inflammatory Potential

Caption: Inhibition of the TLR4/MD-2 signaling pathway by a hypothetical derivative.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

-

Incubation: Incubate for an appropriate time (e.g., 24 hours).

-

Quantification of Inflammatory Mediators: Measure the levels of nitric oxide (NO) in the culture supernatant using the Griess reagent. Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA kits.

-

Data Analysis: Determine the inhibitory effect of the compounds on the production of these inflammatory mediators.

Notable Anti-inflammatory Derivatives

Research has identified specific tetrahydroquinoline sulfonamide derivatives with significant anti-inflammatory properties.

| Compound Class | Mechanism of Action | In Vitro/In Vivo Effects | Reference(s) |

| 8-Quinolinesulfonamides | TLR4/MD-2 Inhibition | Significantly prevented LPS-induced expression of iNOS and COX-2; showed therapeutic effect in a rat model of adjuvant-induced arthritis. | [14] |

| 1,2,4-Triazole tetrahydroisoquinoline hybrids | COX-1/2 Inhibition | Some derivatives showed higher in vivo anti-inflammatory activity than celecoxib and significantly decreased PGE-2, TNF-α, and IL-6 production. | [13] |

| N-Sulfonamide-tetrahydroquinolines | RORγt Inverse Agonism | Showed promising therapeutic effects in alleviating psoriasis in mice. | [15] |

Conclusion and Future Directions

The amalgamation of the tetrahydroquinoline and sulfonamide scaffolds has proven to be a highly fruitful strategy in the quest for novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects. The modular nature of their synthesis allows for extensive chemical space exploration, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

-

Elucidation of Novel Mechanisms: Investigating new biological targets and pathways to broaden the therapeutic applications of these compounds.

-

In Vivo Efficacy and Safety: Moving promising candidates into preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.

-

Structure-Based Drug Design: Utilizing computational tools and structural biology to design next-generation derivatives with enhanced target affinity and selectivity.

The continued exploration of tetrahydroquinoline sulfonamide derivatives holds immense promise for the discovery of new medicines to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. European Journal of Medicinal Chemistry, 44(10), 4211-4217. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(5), 1849-1853. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., Youssef, H. A., & El-Gazzar, M. G. (2009). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. Request PDF. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., ... & Zhang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. [Link]

-

Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Gazzar, M. G. (2010). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Request PDF. [Link]

-

Malarz, K., Mroczek, T., Gier-Bialasik, A., & Malarz, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 4044. [Link]

-

Malarz, K., Mroczek, T., Gier-Bialasik, A., & Malarz, J. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PubMed. [Link]

-

Kumar, A., Singh, B. K., & Kumar, R. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Medicinal Chemistry, 28(36), 7489-7521. [Link]

-

Rinaldi Tosi, M. E., Palermo, V., Giannini, F. A., Fernández Baldo, M. A., Díaz, J. R. A., Lima, B., ... & Baldoni, H. A. (2023). N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, 20(11), e202300905. [Link]

-

Farooq, S., Ng, S. W., & Khan, I. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2919. [Link]

-

Wang, Y., Li, J., Wang, Y., Zhang, Y., Li, Y., Zhang, Y., ... & Zhang, J. (2024). Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. Journal of Medicinal Chemistry. [Link]

-

Li, Z., Wang, Y., Wang, Y., Li, J., Zhang, Y., Li, Y., ... & Zhang, J. (2021). Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. Bioorganic Chemistry, 114, 105037. [Link]

-

Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., ... & Shepherd, R. G. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 38(9), 1473-1481. [Link]

-

Al-Ghorbani, M., El-Sayed, M. A. A., & El-Gazzar, M. G. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4192. [Link]

-

Aboul-Enein, M. N., El-Sayed, M. A. A., El-Gazzar, M. G., & El-Azzouny, A. A. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 148, 107577. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-Sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Antitumor Screening of 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the preliminary in vitro antitumor screening of the novel compound, 2-Methyl-1,2,3,4-tetrahydroquinoline-1-sulfonamide. The guide is structured to provide not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and logically sound preliminary assessment of this compound's anticancer potential.

Introduction: The Scientific Imperative

The quest for novel anticancer agents is driven by the need for therapies with improved efficacy and reduced toxicity. A promising strategy in medicinal chemistry involves the molecular hybridization of known pharmacophores to create novel chemical entities with potentially synergistic or enhanced biological activity. The compound this compound is a quintessential example of this approach, integrating two scaffolds of significant oncological interest.

-

The Tetrahydroquinoline Scaffold : This heterocyclic motif is a core component of numerous natural products and synthetic compounds exhibiting potent antitumor properties.[1] Its rigid structure serves as an excellent framework for presenting functional groups to biological targets. Quinoline derivatives have been shown to exert anticancer effects through diverse mechanisms, including the inhibition of tyrosine kinases, disruption of tubulin polymerization, and cell cycle arrest.[2][3]

-

The Sulfonamide Moiety : Beyond their classical antimicrobial applications, sulfonamides have emerged as a cornerstone in modern anticancer drug design.[4][5] Compounds like Indisulam have demonstrated significant antitumor activity.[6] A key mechanism for many anticancer sulfonamides is the inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII.[6][7] These enzymes are overexpressed in many hypoxic tumors and play a critical role in regulating the tumor microenvironment's pH, which is crucial for cancer cell survival, proliferation, and metastasis.[7][8][9]

The logical synthesis of these two moieties in this compound presents a compelling hypothesis: the tetrahydroquinoline core may act as a carrier, localizing the sulfonamide group to target key oncogenic pathways, such as the pH-regulating carbonic anhydrases.[6]

Caption: Chemical structure of the lead compound.

Pre-Screening Essentials: Synthesis and Compound Validation

The integrity of any biological screening is fundamentally dependent on the quality and purity of the test compound. Before initiating antitumor assays, the synthesis and thorough characterization of this compound are paramount.

While various methods exist for the synthesis of tetrahydroquinolines[10] and their sulfonamide derivatives[11], a common approach involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with a sulfamoyl chloride or a related sulfonating agent under basic conditions.

Self-Validating Protocol: Compound Characterization A compound is not considered "screening-ready" until its identity and purity are unequivocally confirmed. This is a critical self-validating step.

-

Structural Confirmation : Use ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the molecular structure matches that of this compound.

-

Purity Assessment : Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) to determine the purity. For in vitro screening, a purity of ≥95% is considered the minimum standard to ensure that the observed biological activity is attributable to the compound of interest and not to impurities.

-

Solubility : Determine the compound's solubility in dimethyl sulfoxide (DMSO), the most common solvent for preparing stock solutions for cell-based assays. The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

A Strategic Workflow for In Vitro Antitumor Screening

A preliminary screen should be designed as a funnel, starting with a broad assessment of cytotoxicity across multiple cell lines and progressively narrowing down to more specific mechanistic questions for promising candidates.

Caption: A strategic workflow for preliminary in vitro antitumor screening.

Rationale-Driven Selection of Cancer Cell Lines

The choice of cell lines should not be arbitrary. A well-conceived panel includes diverse tumor types and a non-cancerous control to provide a preliminary indication of both spectrum of activity and selectivity.

Recommended Starting Panel:

| Cell Line | Cancer Type | Rationale |

| MCF-7 | Breast Adenocarcinoma | Represents a common, hormone-responsive breast cancer.[6][12] |

| HCT-116 | Colorectal Carcinoma | A standard model for colon cancer, known for its robust growth.[13] |

| A549 | Lung Carcinoma | Represents non-small cell lung cancer, a leading cause of cancer mortality. |

| HepG2 | Hepatocellular Carcinoma | A widely used model for liver cancer.[6][12] |

| hTERT Fibroblasts | Non-Cancerous Control | Immortalized human fibroblasts to assess baseline cytotoxicity and calculate a selectivity index.[14] |

Primary Cytotoxicity Assessment: The Sulforhodamine B (SRB) Assay

For initial high-throughput screening, the SRB assay is often superior to metabolic assays like MTT.[15] Its principle is based on the stoichiometric binding of the SRB dye to cellular proteins, providing a direct measure of cell mass which is less susceptible to metabolic fluctuations caused by the test compound.[16][17][18] This makes the endpoint more stable and reproducible.[16]

Experimental Protocol: SRB Assay

-

Cell Plating : Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment : Prepare a 2-fold serial dilution of the test compound in culture medium.[19] Remove the medium from the plates and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.5% DMSO). Incubate for 48-72 hours.

-

Cell Fixation : Gently discard the supernatant. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

-

Washing : Wash the plates five times with slow-running tap water to remove TCA and let them air dry completely.

-

Staining : Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Wash and Solubilize : Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Read Absorbance : Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Confirmatory Assessment: The MTT Assay

Experimental Protocol: MTT Assay

-

Cell Plating & Treatment : Follow steps 1 and 2 from the SRB protocol.

-

MTT Addition : After the 48-72 hour incubation, add 20 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Read Absorbance : Measure the optical density at 570 nm.

-

Data Analysis : Calculate the percentage of viability and determine the IC₅₀ value (the concentration that inhibits 50% of the cell population).

Data Interpretation and Hit Prioritization

Raw absorbance values must be translated into meaningful metrics of antitumor activity. The primary endpoints are the GI₅₀ (from SRB) and IC₅₀ (from MTT) values.

Table 1: Hypothetical Antitumor Activity of this compound

| Cell Line | GI₅₀ (µM) - SRB Assay | IC₅₀ (µM) - MTT Assay | Selectivity Index (SI)a |

| MCF-7 | 8.5 | 10.2 | 7.8 |

| HCT-116 | 5.2 | 6.8 | 11.7 |

| A549 | 12.1 | 15.5 | 5.1 |

| HepG2 | 9.8 | 11.0 | 7.2 |

| hTERT Fibroblasts | > 80 | > 80 | - |

a Selectivity Index (SI) = IC₅₀ in hTERT Fibroblasts / IC₅₀ in cancer cell line.

A compound is generally considered a "hit" if it displays an IC₅₀ value in the low micromolar or sub-micromolar range. A high Selectivity Index (SI > 10 is often considered significant) is highly desirable, as it suggests the compound is preferentially toxic to cancer cells over normal cells, a key characteristic of a promising therapeutic candidate.

Probing the Mechanism: Carbonic Anhydrase Inhibition

Given the sulfonamide moiety, a primary hypothesis is the inhibition of carbonic anhydrases IX and XII.[6] These enzymes are crucial for tumor survival in hypoxic conditions. By catalyzing the hydration of CO₂, they help maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes invasion and metastasis.[7][9][20]

Caption: Role of CAIX in tumor pH regulation.

A logical next step for a confirmed hit is to perform a direct enzymatic assay using a commercially available Carbonic Anhydrase Inhibition Assay Kit. This provides direct evidence linking the observed cytotoxicity to the hypothesized mechanism of action.

Conclusion and Path Forward

This guide outlines a robust, multi-step process for the preliminary antitumor screening of this compound. By employing a rationale-driven selection of cell lines, using mechanistically distinct and self-validating cytotoxicity assays (SRB and MTT), and interpreting the data through the lens of potency and selectivity, researchers can confidently identify whether this compound warrants further investigation. A positive result—characterized by potent, low-micromolar activity and a favorable selectivity index—would trigger the next phase of preclinical development, including more extensive mechanism-of-action studies, target engagement assays, and eventual evaluation in in vivo xenograft models.[21][22]

References

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 723-731. [Link]

-

Supuran, C. T. (2020). Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment. Metabolites, 10(9), 335. [Link]

-

El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]

-

Fricker, S. P., & Buckley, R. G. (1996). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Anticancer Research, 16(6B), 3755–3760. [Link]

-

Bitesize Bio. (n.d.). Three Steps for Setting up a Drug Screening Assay. [Link]

-

Sharma, P., & Kumar, A. (2022). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 99(11), 100758. [Link]

-

Rubinstein, L. V., et al. (1990). Comparison of in vitro anticancer-drug-screening data generated with a tetrazolium assay versus a protein assay against a diverse panel of human tumor cell lines. Journal of the National Cancer Institute, 82(13), 1113–1118. [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors. Scientific Reports, 11(1), 1-14. [Link]

-

Al-Suwaidan, I. A., et al. (2014). Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides. PubMed, 24666309. [Link]

-

Nocentini, A., & Supuran, C. T. (2020). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. International Journal of Molecular Sciences, 21(24), 9639. [Link]

-

Pacchiano, F., et al. (2010). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro. Proceedings of the National Academy of Sciences, 107(49), 21016-21021. [Link]

-

Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897–900. [Link]

-

McDonald, P. C., et al. (2018). Coordinated Regulation of Metabolic Transporters and Migration/Invasion by Carbonic Anhydrase IX. Metabolites, 8(1), 20. [Link]

-

Mboge, M. Y., et al. (2019). Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site. Molecules, 24(15), 2795. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

-

ResearchGate. (n.d.). Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

-

Sławiński, J., & Szafrański, K. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 28(1), 1. [Link]

-

Lawrence, N. J., & McGown, A. T. (2014). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 19(9), 14466-14493. [Link]

-

Wang, X., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 20579–20610. [Link]

-

BMG Labtech. (n.d.). Cytotoxicity Assays – what your cells don't like. [Link]

-

ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?. [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

-

Al-Ghorbani, M., et al. (2022). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 7(35), 31257–31272. [Link]

-

ResearchGate. (n.d.). Design, synthesis and anticancer evaluation of novel tetrahydroquinoline derivatives containing sulfonamide moiety. [Link]

-

Alqasoumi, S. I., et al. (2010). Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. European Journal of Medicinal Chemistry, 45(12), 5775-5782. [Link]

-

Zhang, H., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 25(23), 5565. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and antitumor screening of certain novel tetrahydroquinoline sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bitesizebio.com [bitesizebio.com]

- 20. pnas.org [pnas.org]

- 21. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijpbs.com [ijpbs.com]

An In-Depth Technical Guide to the Multifaceted Mechanisms of Action of Sulfonamide-Containing Quinolines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic hybridization of quinoline and sulfonamide pharmacophores has given rise to a versatile class of molecules with significant therapeutic potential. These compounds exhibit a remarkable ability to engage multiple biological targets, leading to potent anticancer and antibacterial activities. This technical guide provides a comprehensive exploration of the core mechanisms of action of sulfonamide-containing quinolines. We will dissect their molecular interactions, from the disruption of cytoskeletal dynamics and enzymatic inhibition in cancer cells to a dual-pronged assault on essential bacterial pathways. This document consolidates current understanding, presents key experimental data, and offers detailed protocols to empower researchers in the ongoing development of this promising class of therapeutic agents.

Part 1: Introduction to Quinoline-Sulfonamide Hybrids: A Synthesis of Function

The development of hybrid molecules, which involves combining two or more pharmacophores, is a powerful strategy in drug design aimed at creating compounds with enhanced efficacy, novel mechanisms of action, or the ability to overcome drug resistance.[1] The quinoline-sulfonamide scaffold is a prime example of this approach, leveraging the distinct and complementary properties of its two core components.

The quinoline ring system is a privileged structure in medicinal chemistry, forming the backbone of numerous agents with a wide range of biological activities, including anticancer and antimalarial properties.[2][3] Its rigid, aromatic nature allows for precise structural modifications to fine-tune interactions with various biological targets.[4] The sulfonamide group is renowned for its role in the first generation of antibiotics and as a key zinc-binding group, crucial for inhibiting metalloenzymes.[4][5][6] By covalently linking these two moieties, medicinal chemists have created a class of compounds that can simultaneously engage diverse and unrelated targets, a highly desirable trait for treating complex diseases like cancer and combating resilient bacterial infections.[7][8]

Part 2: Anticancer Mechanisms of Action: A Multi-Target Assault on Malignancy

Sulfonamide-containing quinolines execute their anticancer effects through several distinct and potent mechanisms. Their ability to simultaneously disrupt fundamental cellular processes makes them compelling candidates for cancer chemotherapy.

Inhibition of Microtubule Dynamics

A primary and extensively studied anticancer mechanism of certain quinoline-sulfonamide derivatives is the disruption of microtubule polymerization.[9][10] Microtubules are critical components of the cytoskeleton, essential for maintaining cell structure, and forming the mitotic spindle required for chromosome segregation during cell division.[11]

Mechanism: These compounds act as antimitotic agents by binding to the colchicine site on β-tubulin.[9][11] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of microtubule dynamics leads to a cascade of downstream effects, including the collapse of the mitotic spindle, which triggers a mitotic checkpoint.[11] Unable to proceed through mitosis, the cell is ultimately driven into programmed cell death, or apoptosis.[12]

Downstream Effects: The most prominent outcomes of tubulin polymerization inhibition are cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[11][12] This can be observed experimentally through flow cytometry, which will show an accumulation of cells in the G2/M phase, and by assays that detect markers of apoptosis.

Caption: Inhibition of tubulin polymerization by quinoline-sulfonamides.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based method to quantify the effect of a compound on tubulin assembly.

-

Reagent Preparation:

-

Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reconstitute lyophilized tubulin protein (>99% pure) in the general buffer on ice.

-

Prepare a fluorescent reporter solution (e.g., DAPI) in the general buffer.

-

Prepare GTP stock solution (e.g., 10 mM).

-

Prepare test compounds and a positive control (e.g., colchicine) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the tubulin solution, the fluorescent reporter, and the test compound or control.

-

Incubate the plate at 37°C for 1-2 minutes to equilibrate.

-

Initiate polymerization by adding GTP to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence intensity every minute for 60-90 minutes (Excitation: 360 nm, Emission: 450 nm).

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each concentration.

-

The rate of polymerization is determined from the slope of the linear phase.

-

Calculate the percentage of inhibition relative to a DMSO control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[9][10]

-

Table 1: Representative Cytotoxicity and Tubulin Inhibition Data

| Compound ID | Cancer Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |

| D13 | HeLa | 1.34 | 6.74 | [9] |

| 4c | MDA-MB-231 | Potent (NCI-60 screen) | 17 | [12] |

| St. 42 | Various | < 0.01 | 2.54 | [13] |

| St. 43 | Various | < 0.01 | 2.09 | [13] |

Inhibition of Carbonic Anhydrases (CAs)

The sulfonamide moiety is a classic zinc-binding pharmacophore, making it an excellent inhibitor of carbonic anhydrases, a family of zinc-containing metalloenzymes.[5]

Mechanism: CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In the context of cancer, certain isoforms, particularly the membrane-bound CA IX and CA XII, are highly overexpressed in response to tumor hypoxia.[7][14] These enzymes play a critical role in maintaining the intracellular pH of cancer cells by exporting protons, which contributes to the acidification of the extracellular tumor microenvironment. This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[7] Quinoline-sulfonamides act by inserting their sulfonamide group into the enzyme's active site, where the NH₂ group coordinates with the catalytic Zn²⁺ ion, effectively blocking its function.[5][6]

Caption: Inhibition of carbonic anhydrase IX (CA IX) at the tumor cell membrane.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)

This protocol measures the inhibition of CA-catalyzed CO₂ hydration.

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the purified hCA isoform (e.g., hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Prepare serial dilutions of the quinoline-sulfonamide inhibitor and a standard inhibitor (e.g., acetazolamide) in DMSO.

-

-

Assay Procedure:

-

The assay is performed in a stopped-flow instrument. One syringe contains the enzyme solution pre-incubated with the inhibitor (or DMSO for control).

-

The second syringe contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).

-

The two solutions are rapidly mixed, initiating the reaction. The hydration of CO₂ causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.

-

-

Data Analysis:

-

The initial rate of the reaction is calculated from the slope of the absorbance vs. time curve.

-

Enzyme activity is calculated as a percentage relative to the uninhibited control.

-

Inhibition constants (Kᵢ) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.[15]

-

Table 2: Representative Carbonic Anhydrase Inhibition Data (Kᵢ values)

| Compound ID | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | Reference |

| 13c | 55.4 | 7.3 | 18.6 | 8.7 | [14][16] |

| 11c | >1000 | 114.3 | 8.4 | 118.4 | [16][17] |

| 13b | 92.1 | 58.4 | 5.5 | 13.2 | [14][16] |

| AAZ (Standard) | 250 | 12 | 25 | 5.7 | [14] |

Modulation of Cellular Kinases

The quinoline scaffold is a well-established template for designing inhibitors of protein kinases, which are enzymes that regulate a vast number of cellular processes.[7][14]

Mechanism: Many quinoline-based drugs function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1] By occupying this site, they prevent the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often hyperactivated in cancer and are critical for cell proliferation, survival, and differentiation. Important targets for quinoline-sulfonamide hybrids include Aurora Kinases A and B, which are essential for mitotic progression, and the Epidermal Growth Factor Receptor (EGFR), a key driver in many solid tumors.[1][7]

Targeting Cancer Metabolism: PKM2 Modulation

More recently, quinoline-sulfonamides have been designed to target cancer metabolism by modulating the activity of Pyruvate Kinase M2 (PKM2).[18]

Mechanism: PKM2 is a key glycolytic enzyme that is highly expressed in tumor cells. It controls the final, rate-limiting step of glycolysis. Cancer cells often rely on a less active dimeric form of PKM2, which slows down glycolysis and diverts metabolic intermediates into biosynthetic pathways (the Warburg effect), providing the building blocks needed for rapid cell proliferation.[18][19] Certain quinoline-sulfonamide derivatives can act as modulators of PKM2, forcing it into a more or less active state, thereby disrupting the metabolic adaptability of cancer cells and reducing their viability.[18][19]

Part 3: Antibacterial Mechanism of Action: A Dual-Pronged Attack

The hybridization of a quinoline core with a sulfonamide moiety creates a potent dual-action antibacterial agent, a strategy designed to be effective against a broad spectrum of bacteria, including resistant strains.[8][20]

Mechanism: This class of compounds attacks two distinct and essential bacterial pathways simultaneously.[21]

-

Quinoline Core Action: The quinoline component, often a fluoroquinolone, targets bacterial DNA synthesis. It inhibits two critical type II topoisomerase enzymes: DNA gyrase and topoisomerase IV . These enzymes are responsible for managing DNA supercoiling, a process vital for DNA replication, repair, and transcription. Their inhibition leads to breaks in the bacterial chromosome and rapid cell death.[20][22]

-

Sulfonamide Moiety Action: The sulfonamide component targets the folate biosynthesis pathway. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS) , an enzyme that bacteria use to produce folic acid.[20][23] Unlike humans, who obtain folic acid from their diet, bacteria must synthesize it. Folic acid is a precursor for the synthesis of nucleotides (the building blocks of DNA and RNA). By blocking this pathway, sulfonamides halt the production of essential metabolites, leading to a bacteriostatic effect—they stop the bacteria from growing and dividing.[23][24]

The synergistic effect of simultaneously disrupting DNA replication and the synthesis of its precursors makes these hybrids particularly effective.[20]

Caption: Dual-action antibacterial mechanism of quinoline-sulfonamide hybrids.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

-

Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a bacterial inoculum by growing a fresh culture to the logarithmic phase and diluting it in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, perform a two-fold serial dilution of the test compound in the broth.

-

Add the standardized bacterial inoculum to each well.

-

Include a positive control well (bacteria, no compound) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Data Analysis:

Table 3: Representative Antibacterial Activity (MIC values)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| QS-3 | P. aeruginosa | 64 | [8][20] |

| QS-3 | Antibiotic-Resistant AA202 | Enhanced Activity | [20] |

| QS-3 | Antibiotic-Resistant AA290 | Enhanced Activity | [20] |

Part 4: Conclusion and Future Perspectives

Sulfonamide-containing quinolines stand out as a highly versatile and promising class of therapeutic agents. Their multi-target mechanisms of action provide a robust foundation for developing next-generation treatments for cancer and infectious diseases. The ability to inhibit tubulin polymerization, block key enzymatic activities in the tumor microenvironment, and simultaneously dismantle critical bacterial pathways underscores the power of the hybrid pharmacophore strategy.

Future research will likely focus on optimizing the selectivity of these compounds for specific enzyme isoforms (e.g., hCA IX over other CAs) or bacterial species to minimize off-target effects and toxicity.[7] Furthermore, refining the molecular structure to enhance potency against drug-resistant cancer cell lines and bacterial strains remains a critical objective.[18][20] The continued exploration of this chemical space holds significant promise for addressing some of the most pressing challenges in modern medicine.

Part 5: References

-

Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. National Institutes of Health (NIH). [Link]

-

Design, Synthesis and Anticancer Evaluation of Novel Quinazoline-Sulfonamide Hybrids. MDPI. [Link]

-

Rational Design and Computational Evaluation Of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. Oriental Journal of Chemistry. [Link]

-

Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies. PubMed Central. [Link]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Publishing. [Link]

-

Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed. [Link]

-

QSAR study on carbonic anhydrase inhibitors: aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties, with topical activity as antiglaucoma agents. PubMed. [Link]

-

Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents. PubMed. [Link]

-

Discovery of Novel 3,4-Dihydro-2(1 H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. PubMed. [Link]

-

Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. PubMed Central. [Link]

-

Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PubMed Central. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]

-

Rational Design and Computational Evaluation of Sulfonamide-Quinoline Derivatives as Multi-Targeted Anti-Cancer Agents. ResearchGate. [Link]

-

(PDF) Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. ResearchGate. [Link]

-

New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. PubMed. [Link]

-